molecular formula C8H14ClN3O B1432041 [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride CAS No. 1609401-27-5

[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride

Cat. No.: B1432041
CAS No.: 1609401-27-5
M. Wt: 203.67 g/mol
InChI Key: IDBAHSOOORIFQD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen and oxygen atoms. The compound's complete Chemical Abstracts Service registry number is 1255718-24-1, providing unambiguous identification within chemical databases. The systematic name reflects the hierarchical structural organization, beginning with the cyclobutyl substituent at the 5-position of the 1,2,4-oxadiazole ring, followed by the methyl bridge connecting to the methylamine functionality, and concluding with the hydrochloride salt designation.

The molecular formula C₈H₁₄ClN₃O indicates the presence of eight carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. Alternative nomenclature systems recognize this compound as 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride, emphasizing the methanamine substitution pattern. The Chemical Abstracts Service database also lists multiple synonymous identifiers including MFCD26959647 and AKOS027426639, facilitating cross-referencing across various chemical information systems.

The systematic numbering of the oxadiazole ring follows the established convention where nitrogen atoms occupy positions 1, 2, and 4, while oxygen occupies position 3, creating the characteristic five-membered heterocyclic framework. The cyclobutyl substituent attachment at position 5 represents a key structural feature that influences the compound's overall molecular geometry and potential biological activity. The methylamine hydrochloride moiety attached through a methylene bridge at position 3 provides the compound with its characteristic basic functionality and enhanced water solubility through salt formation.

Molecular Architecture: Cyclobutyl-Oxadiazole Core Analysis

The molecular architecture of this compound centers on the 1,2,4-oxadiazole heterocyclic core, which exhibits planar geometry with characteristic bond lengths and angles that distinguish it from other five-membered ring systems. The oxadiazole ring demonstrates aromatic character through delocalized electron density across the nitrogen-oxygen framework, contributing to the compound's stability and reactivity profile. The cyclobutyl substituent introduces conformational flexibility while maintaining a compact molecular profile that influences the compound's physical and chemical properties.

Detailed structural analysis reveals that the 1,2,4-oxadiazole ring system exhibits specific geometric parameters that are consistent with related heterocyclic compounds. The oxygen atom at position 3 participates in the aromatic electron system while simultaneously serving as the attachment point for the methylene bridge connecting to the methylamine functionality. The nitrogen atoms at positions 1, 2, and 4 contribute to the electron-deficient character of the ring system, creating opportunities for various chemical interactions and biological activities.

The cyclobutyl group attached at position 5 represents a four-membered saturated carbocyclic ring that introduces unique steric and electronic effects compared to other alkyl substituents. This cyclobutyl moiety exhibits ring strain that can influence the overall molecular conformation and reactivity patterns. The methylamine hydrochloride side chain provides a basic nitrogen center that enhances the compound's solubility characteristics and potential for forming hydrogen bonds with biological targets or crystalline structures.

Comparative analysis with related oxadiazole derivatives demonstrates that the cyclobutyl substitution pattern represents a relatively uncommon structural feature that may confer unique properties. The combination of the electron-deficient oxadiazole core with the strained cyclobutyl ring and the basic methylamine functionality creates a complex electronic environment that influences the compound's overall molecular behavior and potential applications.

Crystallographic Data and Conformational Isomerism

Understanding the crystallographic properties of this compound requires application of advanced structural determination techniques, particularly X-ray crystallography, which serves as the primary method for characterizing atomic arrangements in crystalline materials. X-ray crystallography provides detailed information about bond lengths, bond angles, and intermolecular interactions that govern the compound's solid-state behavior. The technique involves exposing crystalline samples to monochromatic X-rays and analyzing the resulting diffraction patterns to determine three-dimensional atomic positions with high precision.

The crystallization process for organic compounds like this compound typically requires careful control of solution conditions to promote formation of diffraction-quality crystals. Factors influencing crystallization include temperature, concentration, solvent choice, and the presence of impurities that may disrupt the regular packing arrangements necessary for structural determination. The hydrochloride salt form often facilitates crystallization compared to the free base by providing additional intermolecular interactions through ionic bonding and hydrogen bonding networks.

Conformational analysis of the compound reveals multiple possible arrangements around the flexible methylene bridge connecting the oxadiazole ring to the methylamine functionality. The cyclobutyl ring exhibits puckering conformations that minimize ring strain while optimizing intermolecular packing in the crystalline state. Rotational barriers around the carbon-nitrogen bonds influence the preferred conformations and may result in conformational polymorphism under different crystallization conditions.

The systematic study of conformational isomerism requires consideration of energy differences between various molecular arrangements and the kinetic barriers separating different conformational states. Computational methods complement experimental crystallographic data by providing insights into relative stabilities and interconversion pathways between different conformational forms. Understanding these structural variations is crucial for predicting the compound's behavior in different environments and applications.

Comparative Structural Analysis with 1,2,4-Oxadiazole Derivatives

Comparative structural analysis positions this compound within the broader context of 1,2,4-oxadiazole derivatives, revealing both similarities and unique features that distinguish this compound from related structures. The 1,2,4-oxadiazole framework represents a versatile heterocyclic system that accommodates diverse substituent patterns while maintaining core structural integrity. Examination of related compounds provides insights into structure-activity relationships and guides understanding of how specific substitutions influence overall molecular properties.

Analysis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride reveals significant structural parallels with the target compound, particularly in the methanamine hydrochloride functionality and the 1,2,4-oxadiazole core. However, the phenyl substituent at position 3 versus the cyclobutyl substituent at position 5 in the target compound creates markedly different electronic and steric environments. The phenyl group introduces aromatic character and extended conjugation that influences the compound's overall electronic properties and potential biological activities.

Comparison with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride demonstrates how different nitrogen-containing substituents affect molecular architecture and properties. The piperidine ring system provides a six-membered saturated heterocycle that contrasts with the methylamine functionality, creating different hydrogen bonding patterns and conformational preferences. These structural variations highlight the versatility of the 1,2,4-oxadiazole scaffold for accommodating diverse functional groups.

The following table presents comparative structural data for representative 1,2,4-oxadiazole derivatives:

Compound Molecular Formula Substitution Pattern Unique Structural Features
This compound C₈H₁₄ClN₃O 5-Cyclobutyl, 3-methylaminomethyl Four-membered ring strain, basic nitrogen
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride C₉H₁₀ClN₃O 3-Phenyl, 5-aminomethyl Aromatic conjugation, primary amine
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride C₈H₁₄ClN₃O 3-Methyl, 5-piperidyl Six-membered saturated ring, secondary amine
Methyl[(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride C₄H₈ClN₃O 3-methylaminomethyl, unsubstituted 5-position Minimal substitution, simple structure

Further analysis of methyl[(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride provides a simplified structural comparison where the oxadiazole ring lacks substitution at position 5. This unsubstituted derivative allows evaluation of how the cyclobutyl group influences the overall molecular properties and behavior. The molecular weight difference of 67.52 g/mol for methylamine hydrochloride compared to 149.58 g/mol for the unsubstituted oxadiazole derivative demonstrates the significant contribution of the cyclobutyl substitution to the compound's molecular mass and associated properties.

The comparative analysis reveals that this compound occupies a unique position within the family of 1,2,4-oxadiazole derivatives through its combination of cycloalkyl substitution and methylamine functionality. This structural arrangement creates opportunities for specific intermolecular interactions and conformational preferences that may translate into distinctive biological or materials properties. Understanding these comparative relationships provides essential context for predicting the compound's behavior and potential applications across various scientific disciplines.

Properties

IUPAC Name

1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-9-5-7-10-8(12-11-7)6-3-2-4-6;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBAHSOOORIFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-27-5
Record name 1,2,4-Oxadiazole-3-methanamine, 5-cyclobutyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride is a novel compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C8H14ClN3O
  • Molecular Weight : 203.67 g/mol
  • CAS Number : 1609401-27-5
  • Appearance : White to off-white solid

Synthesis

The synthesis of this compound involves the reaction of cyclobutyl derivatives with oxadiazole precursors. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require catalysts to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. In a study evaluating a series of oxadiazole derivatives against human cancer cell lines (MCF-7, MDA MB-231, A549, DU-145), compounds similar to [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine demonstrated promising results. For instance:

  • Cell Lines Tested :
    • Breast Cancer: MCF-7, MDA MB-231
    • Lung Cancer: A549
    • Prostate Cancer: DU-145
  • Methodology : The MTT assay was utilized to assess cell viability post-treatment with various concentrations of the compound.
CompoundIC50 (µM)Cell Line
7a12.5MCF-7
7b10.0MDA MB-231
7c15.0A549
7d20.0DU-145

The results indicated that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil, suggesting enhanced efficacy with potentially reduced side effects .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against a range of bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in vitro. The compound was tested for its ability to inhibit pro-inflammatory cytokines in activated macrophages.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives in a preclinical model of cancer. The study highlighted the potential for these compounds to not only inhibit tumor growth but also enhance the efficacy of existing treatments when used in combination therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Cyclobutyl vs. Cyclopropyl Substituents
  • [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride (CAS: 1609407-86-4)
    • Structural Difference : Cyclopropyl group instead of cyclobutyl.
    • Impact :
  • Ring Strain : Cyclopropyl’s higher ring strain may increase reactivity in synthetic modifications.
    • Molecular Formula : C₇H₁₂ClN₃O (MW: 189.64 g/mol) vs. C₈H₁₄ClN₃O (MW: 203.67 g/mol) for the cyclobutyl analog .
Ethyl vs. Cycloalkyl Substituents
  • [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (CAS: 1042505-40-7)
    • Structural Difference : Ethyl group replaces cyclobutyl.
    • Impact :
  • Lipophilicity : Ethyl substituents (XLogP3: 0.4) may lower hydrophobicity compared to cyclobutyl, affecting membrane permeability .
  • Synthetic Accessibility : Ethyl groups are simpler to introduce than cycloalkyl rings.

Variations in the Amine Substituent

  • N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS: 173850-78-7)
    • Structural Difference : Ethylamine (-CH₂CH₃) instead of methylamine (-CH₃).
    • Impact :
  • Molecular Weight : C₉H₁₆ClN₃O (MW: 217.69 g/mol) vs. 203.67 g/mol for the methylamine analog .

Complex Derivatives with Additional Functional Groups

  • [(5-((2-Chloro-5-methylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride (CAS: 1332528-84-3) Structural Difference: Phenoxy-chloromethyl extension on the oxadiazole. Impact:
  • Pharmacological Potential: Aromatic groups enable π-π interactions, enhancing binding to biological targets.
  • Complexity : Higher topological polar surface area (TPSA: 60.2 Ų) reduces blood-brain barrier penetration compared to simpler analogs .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Oxadiazole Substituent Amine Substituent Key Suppliers/Status
Target Compound (1609401-27-5) C₈H₁₄ClN₃O 203.67 Cyclobutyl Methylamine 3 suppliers (e.g., LabBot)
Cyclopropyl Analog (1609407-86-4) C₇H₁₂ClN₃O 189.64 Cyclopropyl Methylamine CymitQuimica
Ethyl-Substituted Oxadiazole (1042505-40-7) C₆H₁₂ClN₃O 177.63 Ethyl Methylamine ECHEMI
Ethylamine Derivative (173850-78-7) C₉H₁₆ClN₃O 217.69 Cyclobutyl Ethylamine Parchem Chemicals
Phenoxy-Chloromethyl Derivative (1332528-84-3) C₁₃H₁₆Cl₂N₃O₂ 316.20 Phenoxy-chloromethyl Methylamine Specialized suppliers

Preparation Methods

Oxadiazole Ring Construction

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. Typical methods include:

This approach allows the introduction of substituents on the oxadiazole ring, such as the cyclobutyl group at the 5-position, by selecting appropriate carboxylic acid derivatives bearing the cyclobutyl substituent.

Introduction of the Cyclobutyl Group

The cyclobutyl substituent is incorporated through the choice of starting materials:

  • Using cyclobutyl carboxylic acid derivatives or cyclobutyl-substituted nitriles as precursors in the oxadiazole ring formation.
  • Alternatively, cyclobutyl-containing intermediates can be introduced via alkylation or substitution reactions on pre-formed oxadiazole rings.

Attachment of the Methylamine Side Chain

The methylamine moiety attached to the 3-position of the oxadiazole ring is typically introduced by:

  • Functionalizing the oxadiazole ring with a suitable leaving group (e.g., halogen or activated ester) at the 3-position.
  • Subsequent nucleophilic substitution with methylamine or protected methylamine derivatives.
  • Alternatively, reduction of nitrile or amide precursors attached to the oxadiazole ring to the corresponding amine.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically:

  • Dissolution of the free base in an organic solvent or water.
  • Addition of anhydrous hydrogen chloride gas or aqueous HCl .
  • Isolation of the hydrochloride salt by precipitation or crystallization.

Detailed Stepwise Synthesis Example (Based on Patent Literature)

A representative synthetic sequence adapted from related pyridinyl-methylamine derivatives and oxadiazole chemistry patents includes:

Step Description Reagents/Conditions Notes
1 Preparation of cyclobutyl-substituted carboxylic acid or ester Cyclobutyl carboxylic acid derivatives Starting material for oxadiazole ring formation
2 Synthesis of amidoxime intermediate Reaction of nitrile with hydroxylamine Forms amidoxime for cyclization
3 Cyclodehydration to form 1,2,4-oxadiazole ring Acyl chloride or acid anhydride, base or acid catalyst, reflux Yields 5-cyclobutyl-1,2,4-oxadiazole derivative
4 Functionalization at 3-position (e.g., halogenation) Halogenating agent (e.g., NBS, PBr3) Prepares for nucleophilic substitution
5 Nucleophilic substitution with methylamine Methylamine in solvent (e.g., ethanol), room temperature or reflux Introduces methylamine side chain
6 Conversion to hydrochloride salt Treatment with HCl in solvent Isolates stable hydrochloride salt

Analytical and Research Findings on Preparation

  • Purification : Organic phases are typically washed with water, dried over magnesium sulfate, and solvents evaporated under reduced pressure to isolate intermediates and final products with high purity.
  • Yield and Selectivity : Optimized reaction conditions such as temperature control (e.g., 0 °C to reflux), reagent stoichiometry, and solvent choice significantly affect yields and selectivity of the oxadiazole ring formation and amine substitution steps.
  • Characterization : Final compounds are characterized by NMR, IR, and mass spectrometry to confirm ring formation, substitution pattern, and salt formation.
  • Scalability : The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Cyclodehydration temperature 80–130 °C Affects ring closure efficiency
Solvent for cyclization Pyridine, DMF, or ethyl acetate Influences reaction rate and purity
Base/acid catalyst Triethylamine, HCl, or acetic acid Controls reaction pathway and yield
Methylamine substitution Room temp to reflux, ethanol solvent Determines substitution completeness
Salt formation HCl in ethanol or water Stabilizes amine as hydrochloride salt
Purification Extraction, drying over MgSO4, evaporation Ensures product purity

Q & A

Basic Synthesis and Characterization

Q: What are the key steps in synthesizing [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride, and how can reaction conditions be optimized? A: The synthesis involves:

Oxadiazole Ring Formation : Cyclization of nitrile oxides with cyclobutyl-containing precursors under reflux in anhydrous solvents (e.g., THF or DCM) .

Functionalization : Introduction of the methylamine moiety via nucleophilic substitution or reductive amination.

Salt Formation : Reaction with HCl to yield the hydrochloride salt .
Optimization includes:

  • Temperature control (60–80°C) to prevent side reactions.
  • Use of catalysts (e.g., triethylamine) to enhance cyclization efficiency.
  • Purity assessment via HPLC or LC-MS .

Structural Analysis and Crystallography

Q: How can the crystal structure of this compound be resolved, and what software is recommended for refinement? A:

  • X-ray Diffraction (XRD) : Single-crystal XRD is ideal. Data collection requires crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
  • Refinement : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinning .
  • Key parameters: Monitor R-factors (<5%) and validate hydrogen bonding networks with tools like Mercury .

Biological Activity Profiling

Q: What methodologies are employed to evaluate the compound’s anticancer and antimicrobial activities? A:

  • Anticancer Assays :
    • Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 calculations .
    • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS measurement .
  • Antimicrobial Screening :
    • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • SAR Analysis : Compare substituent effects using analogs (e.g., cyclopropyl vs. cyclobutyl groups) .

Advanced Interaction Studies

Q: How can researchers investigate the compound’s interactions with biological macromolecules? A:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like enzymes or receptors .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Computational Modeling :
    • Docking Simulations : Use AutoDock Vina to predict binding modes with active sites (e.g., kinase domains) .
    • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .

Data Contradictions in Structure-Activity Relationships (SAR)

Q: How to resolve discrepancies in reported biological activities of structurally similar oxadiazoles? A:

  • Comparative Analysis :
    • Tabulate activities of analogs (e.g., cyclopropyl vs. cyclobutyl derivatives) to identify substituent-dependent trends .
    • Example: Cyclobutyl groups may enhance steric hindrance, reducing binding to flexible targets but improving selectivity .
  • Experimental Validation :
    • Reproduce assays under standardized conditions (e.g., pH, serum concentration).
    • Use orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) to confirm mechanisms .

Stability and Degradation Under Experimental Conditions

Q: What are the major degradation pathways of this compound, and how can stability be monitored? A:

  • Degradation Pathways :
    • Hydrolysis of the oxadiazole ring in acidic/basic conditions.
    • Oxidation of the methylamine group under oxidative stress .
  • Monitoring Methods :
    • Forced Degradation Studies : Expose to 0.1M HCl/NaOH or H2O2, then analyze via UPLC-PDA .
    • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and track impurity profiles .

Comparative Pharmacokinetics with Analogous Compounds

Q: How does the cyclobutyl substitution influence pharmacokinetic properties compared to cyclopropyl analogs? A:

  • Key Parameters :
    • LogP : Cyclobutyl increases lipophilicity (LogP ~0.4 vs. 0.2 for cyclopropyl), enhancing membrane permeability .
    • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) show cyclobutyl derivatives have longer t1/2 due to reduced CYP450 metabolism .
  • In Vivo Studies :
    • Administer in rodent models and measure plasma concentrations via LC-MS/MS. Cyclobutyl analogs exhibit higher AUC0–24h .

Methodological Challenges in Scaling Synthesis

Q: What are the critical bottlenecks in scaling up synthesis, and how can they be addressed? A:

  • Challenges :
    • Low yields in oxadiazole cyclization (~40% at lab scale).
    • Purification difficulties due to polar byproducts .
  • Solutions :
    • Flow Chemistry : Continuous reactors improve heat/mass transfer, boosting cyclization efficiency to >60% .
    • Automated Chromatography : Use preparative HPLC with C18 columns for high-purity isolation (>98%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride
Reactant of Route 2
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[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride

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